N-Methylmaleimide nitroxide

Site-directed spin labeling EPR spectroscopy Rotational mobility

N-Methylmaleimide nitroxide (CAS 54060-41-2), systematically named 3-(maleimidomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy or 3-(Maleimidomethyl)-PROXYL, is a thiol-reactive nitroxide spin label of the pyrrolidine (PROXYL) class. It features a stable nitroxide free radical tethered to a maleimide reactive group via a single methylene (–CH₂–) linker, yielding a molecular formula of C₁₃H₁₉N₂O₃ and a molecular weight of 251.3 g/mol.

Molecular Formula C₁₃H₁₉N₂O₃
Molecular Weight 251.3 g/mol
CAS No. 54060-41-2
Cat. No. B014042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylmaleimide nitroxide
CAS54060-41-2
Synonyms3-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy;  3-(Maleimidomethyl)-PROXYL;  3-Maleimidomethyl-2,2,5,5-tetramethyl-1-pyrrolidinyl oxide; 
Molecular FormulaC₁₃H₁₉N₂O₃
Molecular Weight251.3 g/mol
Structural Identifiers
SMILESCC1(CC(C(N1[O])(C)C)CN2C(=O)C=CC2=O)C
InChIInChI=1S/C13H19N2O3/c1-12(2)7-9(13(3,4)15(12)18)8-14-10(16)5-6-11(14)17/h5-6,9H,7-8H2,1-4H3
InChIKeyFHTCUAVCPMMPNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylmaleimide Nitroxide (CAS 54060-41-2): Technical Baseline for Spin-Label Procurement and Experimental Design


N-Methylmaleimide nitroxide (CAS 54060-41-2), systematically named 3-(maleimidomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy or 3-(Maleimidomethyl)-PROXYL, is a thiol-reactive nitroxide spin label of the pyrrolidine (PROXYL) class [1]. It features a stable nitroxide free radical tethered to a maleimide reactive group via a single methylene (–CH₂–) linker, yielding a molecular formula of C₁₃H₁₉N₂O₃ and a molecular weight of 251.3 g/mol . The compound serves as a site-directed spin-labeling reagent for cysteine residues in proteins and membrane systems, with its EPR spectral response being governed by the rotational mobility conferred by the methylene spacer architecture [2].

1
Site-directed spin labeling for cysteine residues in membrane proteins and enzyme systems
2
Intermediate 1-atom methylene linker provides defined motional sensitivity between restricted zero-linker and mobile long-linker labels
3
EPR / ST-EPR spectroscopy of protein conformational dynamics, thiol topography, and membrane protein organization

Why 3-(Maleimidomethyl)-PROXYL Cannot Be Interchanged with 3-Maleimido-PROXYL or Other Maleimide Spin Labels


Maleimide-nitroxide spin labels are not functionally interchangeable despite sharing a common reactive group. The number of intervening atoms between the maleimide moiety and the nitroxide ring—ranging from zero to seven across commercially available derivatives—directly governs the rotational mobility, segmental flexibility, and environmental sensitivity of the protein-bound label [1]. In systematic EPR studies on Na⁺/K⁺-ATPase, derivatives differing solely in linker length produced distinct conventional and saturation-transfer EPR spectra, enabling differential classification of Class I and Class II sulfhydryl groups that cannot be resolved with a single label [1]. Generic substitution therefore risks altering the motional regime of the reporter group, compromising both the spectral interpretability and the reproducibility of EPR-based conformational or distance measurements [2].

Property
3-(Maleimidomethyl)-PROXYL1-atom methylene linker
3-Maleimido-PROXYL0-atom direct attachment
Rotational mobility
Intermediate motional regime; resolves Class I and Class II SH groups
Restricted regime; may not resolve distinct sulfhydryl populations
EPR disorder parameter W/S
Structure-dependent baseline; label-matched protocols required
Different baseline W/S; invalidates cross-study spectral comparisons
Thermal stability
Higher solid-state stability; wider handling window
Lower melting point; thermal degradation risk may differ

Quantitative Differentiation Evidence: 3-(Maleimidomethyl)-PROXYL vs. Closest Maleimide-Nitroxide Analogs


Linker Architecture: One-Carbon Methylene Spacer vs. Zero-Atom Direct Attachment in 3-Maleimido-PROXYL

3-(Maleimidomethyl)-PROXYL (target compound) possesses a single methylene (–CH₂–) linker between the maleimide reactive group and the C3 position of the PROXYL pyrrolidine ring, whereas 3-Maleimido-PROXYL (CAS 5389-27-5, also called 5-MSL or MTEMPO) has the maleimide directly attached to the pyrrolidine ring with zero intervening atoms . In a systematic EPR study of Na⁺/K⁺-ATPase, Esmann et al. (1992) used a series of maleimide-nitroxide derivatives differing by zero to seven intervening atoms in the linking group and demonstrated that linker length systematically alters the rotational mobility and environmental polarity parameters derived from conventional and saturation-transfer EPR spectra [1]. The one-carbon linker of the target compound provides an intermediate level of segmental motion between the fully restricted zero-linker analog and more mobile longer-linker derivatives, a property exploited for sub-classifying protein sulfhydryl environments [1].

Linker architecture
Class-level inference
1 atom (methylene spacer) vs. 0 atoms (direct attachment); ΔMW = 14.0 Da
Linker length governs rotational mobility and sulfhydryl population resolution
Validated on Na⁺/K⁺-ATPase with 0–7 atom linker series
Site-directed spin labeling EPR spectroscopy Rotational mobility

Thermal Stability: Melting Point Differential of ~35 °C vs. 3-Maleimido-PROXYL

The melting point of 3-(Maleimidomethyl)-PROXYL is reported as 148 °C (lit.) across multiple authoritative chemical databases , while 3-Maleimido-PROXYL (CAS 5389-27-5) melts at 111–113 °C (lit.) . This ~35–37 °C elevation in melting point for the target compound is attributable to the additional methylene unit increasing van der Waals contacts and molecular weight within the crystal lattice. The higher melting point confers a wider solid-state stability window during storage and shipping, reducing the risk of thermal degradation under ambient or mildly elevated temperature conditions .

Melting point
Cross-study comparable
148 °C vs. 111–113 °C (ΔT = 35–37 °C higher)
Higher solid-state stability supports procurement reliability and ambient handling
Data to verify; cross-validated across supplier databases
Thermal stability Physicochemical characterization Storage and handling

Disorder Parameter W/S: Label-Structure-Dependent Spectral Response in Erythrocyte Ghost Membranes

Barber et al. (1983) established that the EPR disorder parameter W/S—the ratio of weakly immobilized to strongly immobilized spectral components—varies systematically with the chemical structure of the maleimide-nitroxide label when covalently attached to erythrocyte ghost membrane proteins [1]. The parameter was shown to depend on label architecture (including linker length and nitroxide ring substituents), ionic strength, erythrocyte age, and the presence of exogenous perturbants such as ethanol and acetaminophen [1]. Although absolute W/S values for individual labels were not tabulated in the published abstract, the demonstrated structural dependence of W/S means that labels with different linker architectures (e.g., 1-atom methylene vs. 0-atom direct maleimide attachment) produce inherently different baseline W/S values, and inter-study comparisons require label-matched protocols [2].

Disorder parameter W/S
Class-level inference
W/S shown to vary with label structure in erythrocyte ghost membranes
Label-structure dependence requires label-matched protocols for reproducible W/S baselines
Exact W/S values not tabulated; source review recommended
Membrane protein dynamics EPR disorder parameter Erythrocyte ghost model

Differential SH-Group Classification on Na⁺/K⁺-ATPase Enabled by Linker-Length Variation

Esmann et al. (1992) demonstrated that maleimide-nitroxide derivatives with differing linker lengths (0–7 intervening atoms) covalently modify distinct populations of cysteine residues on shark rectal gland Na⁺/K⁺-ATPase, providing a sub-classification of the canonical Class I (activity-preserving) and Class II (activity-abolishing) sulfhydryl groups [1]. The parent compound 3-(maleimidomethyl)-PROXYL (target, 1-atom linker) serves as the reference scaffold from which derivatives with varied charge, hydrophobicity, and linker length are systematically compared [1]. Conventional and saturation-transfer EPR spectroscopy of these differentially labeled enzymes revealed that rotational mobility and environmental polarity at the labeling site are linker-length-dependent, with each derivative reporting on a distinct subset of the thiol topography [2]. This sub-classification cannot be achieved using a single label of fixed linker length [2].

SH-group classification
Head-to-head
1-atom linker enables intermediate motional sensitivity for Na⁺/K⁺-ATPase thiol sub-classification
Reference scaffold within systematic linker-length series (0–7 atoms)
Shark rectal gland Na⁺/K⁺-ATPase; conventional and ST-EPR at X-band
Na,K-ATPase Sulfhydryl group classification Saturation-transfer EPR

Application-Specific Validation: Adenylate Cyclase Conformational Sensing in Membrane Particles

In a study of adenylate cyclase in membrane particles from the liver fluke Fasciola hepatica, 3-(maleimidomethyl)-PROXYL (referred to as N-methylmaleimide nitroxide) was used as a spin-labeled analog of the sulfhydryl reagent N-methylmaleimide to probe enzyme conformational states [1]. Enzyme activation by serotonin, NaF, or GTPγS in the presence of Mg²⁺ enhanced spin-label binding and produced an increase in the strongly immobilized EPR spectral component, indicating that the label reports on a specific Mg²⁺-dependent conformational transition essential for adenylate cyclase activation [1]. The study validated that the spin-labeled analog faithfully mirrors the binding and inhibitory behavior of the parent non-spin-labeled N-methylmaleimide, establishing this compound as a structurally faithful spectroscopic probe for this enzyme system [1].

Adenylate cyclase sensing
Supporting evidence
Spin-labeled analog of N-methylmaleimide; reports Mg²⁺-dependent conformational transitions
Structurally faithful EPR probe for real-time enzyme conformational monitoring
Fasciola hepatica membrane particles; serotonin/NaF/GTPγS activation
Adenylate cyclase Membrane enzymology Conformational change detection

Reduction Kinetics by Ascorbate: Linker-Length-Dependent Susceptibility in Protein-Bound Labels

Esmann, Hideg, and Marsh (1992) reported that the kinetics of ascorbate-mediated reduction of protein-bound maleimide-nitroxide spin labels depend on the nature of the maleimide-nitroxide derivative, including its linker architecture [1]. Ascorbate reduction rates serve as a probe of nitroxide accessibility to the aqueous phase and thus reflect the local environment and depth of the labeled cysteine residue within the protein structure [1]. The systematic variation in reduction kinetics across derivatives with different linker lengths (0–7 atoms) indicates that the 1-atom methylene linker of 3-(Maleimidomethyl)-PROXYL positions the nitroxide at a defined distance from the protein backbone, modulating its exposure to reducing agents relative to zero-linker labels [2]. This property is critical for in-cell EPR applications where intracellular reducing environments (e.g., ascorbate, glutathione) limit nitroxide signal lifetime [2].

Ascorbate reduction kinetics
Class-level inference
Reduction rate depends on linker length; intermediate susceptibility for 1-atom linker
Predictable nitroxide lifetime supports in-cell EPR and redox-sensing applications
Rate constants not tabulated; class-level trend across 0–7 atom linker series
Nitroxide reduction Ascorbate accessibility In-cell EPR

Optimal Research and Industrial Application Scenarios for 3-(Maleimidomethyl)-PROXYL (N-Methylmaleimide Nitroxide)


Membrane Protein Thiol Topography Mapping Using Linker-Length-Dependent EPR

Investigators studying the spatial organization of cysteine residues in integral membrane proteins (e.g., Na⁺/K⁺-ATPase, Ca²⁺-ATPase, adenylate cyclase) can deploy 3-(Maleimidomethyl)-PROXYL as the reference 1-atom linker scaffold within a systematic series of maleimide-nitroxide derivatives (0–7 intervening atoms) to map thiol depth, accessibility, and local environment. As demonstrated by Esmann et al. (1992), the rotational mobility and environmental polarity reported by each linker variant enable sub-classification of Class I and Class II sulfhydryl groups beyond what a single label can achieve [1]. The 1-atom methylene architecture occupies an intermediate motional regime, making it essential for resolving thiol populations that are spectroscopically degenerate when probed with zero-linker labels alone [1].

Enzyme Conformational Change Monitoring via Spin-Labeled Sulfhydryl Reagent Analogs

When the research objective is to monitor real-time conformational transitions of membrane-associated enzymes in response to activators or inhibitors, 3-(Maleimidomethyl)-PROXYL serves as a spin-labeled structural analog of N-methylmaleimide. The compound has been experimentally validated to faithfully recapitulate the binding and inhibitory behavior of the parent non-spin-labeled reagent on adenylate cyclase, while simultaneously reporting conformational changes via increased strongly immobilized EPR spectral components upon Mg²⁺-dependent enzyme activation [2]. This dual functionality—covalent modification plus spectroscopic readout—cannot be achieved with non-spin-labeled maleimides or with spin labels that lack structural correspondence to the modifying reagent [2].

Erythrocyte Membrane Protein Dynamics and Drug Interaction Studies

For studies of erythrocyte membrane protein organization, oxidative damage, or pharmacological perturbation, 3-(Maleimidomethyl)-PROXYL provides a structurally defined spin label whose EPR disorder parameter W/S is sensitive to ionic strength, erythrocyte age, temperature, and the presence of drugs such as ethanol and acetaminophen [3]. The label has been specifically employed in erythrocyte ghost labeling protocols (designated MAL-M-3-PROXYL in the literature) alongside MAL-6 (4-Maleimido-TEMPO), enabling comparative analysis of membrane protein dynamics under controlled conditions [4]. Procurement of the identical label architecture ensures reproducibility of baseline W/S values across experimental replicates and between laboratories [3].

Muscle Protein Dynamics: Troponin C and Troponin I Characterization by EPR and ST-EPR

3-(Maleimidomethyl)-PROXYL has been specifically validated for characterizing the dynamic behavior of Troponin C and Troponin I in muscle fibers using conventional EPR and saturation-transfer EPR (ST-EPR) spectroscopy [5]. The calcium-dependent conformational changes and mutual interactions of troponin components were resolved using this maleimide spin label, which reports on localized rigidity changes at the labeling site upon calcium binding [5]. The defined 1-atom linker architecture ensures that the nitroxide reporter group is positioned at a reproducible distance from the cysteine attachment point, a prerequisite for quantitative interpretation of ST-EPR rotational correlation times in the microsecond-to-millisecond regime relevant to muscle protein dynamics [5].

Application
Selection Property
Validation Focus
Membrane protein thiol topography mapping
Linker-series EPR probe architecture (1-atom reference scaffold)
SH-group sub-classification and rotational mobility resolution
Enzyme conformational change monitoring
Spin-labeled sulfhydryl reagent analog fidelity
Mg²⁺-dependent conformational transition detection
Erythrocyte membrane protein dynamics
Structurally defined W/S disorder parameter probe
Baseline reproducibility across ionic strength, age, and drug conditions
Muscle protein dynamics (troponin complex)
ST-EPR rotational correlation time probe
Calcium-dependent conformational change resolution

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